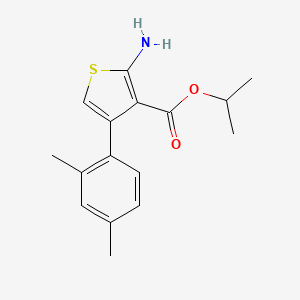

Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Description

Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 351158-06-0) is a thiophene-based derivative characterized by a 2,4-dimethylphenyl substituent at the 4-position of the thiophene ring and an isopropyl ester group at the 3-position. This compound is part of a broader class of 2-aminothiophene-3-carboxylates, which are synthesized via the Gewald reaction—a method widely used for constructing functionalized thiophene scaffolds . The compound has been primarily utilized in research settings, though its commercial availability is currently listed as discontinued .

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-9(2)19-16(18)14-13(8-20-15(14)17)12-6-5-10(3)7-11(12)4/h5-9H,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWOEVMEJFOLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Esterification: The carboxylate group is introduced by esterification of the carboxylic acid derivative with isopropanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated derivatives, amino derivatives.

Scientific Research Applications

Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Materials Science: The compound’s thiophene core makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituent groups on the phenyl ring, ester chains, or halogenation patterns. Key comparisons include:

Table 1: Physicochemical Properties of Selected Analogs

Key Observations:

- Ester Group Influence: The isopropyl and propyl esters (Target vs. Propyl analog) share identical molecular weights but differ in steric effects and solubility due to branching.

- Substituent Effects : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 2-chlorophenyl variant), which may alter binding affinities in biological systems . Cyclohexyl substituents (e.g., Ethyl 4-cyclohexylphenyl analog) introduce significant steric hindrance, impacting synthetic yields and applications .

Biological Activity

Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : C16H19NO2S

- Molecular Weight : 289.4 g/mol

- CAS Number : 351158-06-0

- SMILES Notation : CC(C)OC(=O)c1c(N)sc(C)c1C

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives, including this compound. The structure-activity relationship (SAR) indicates that modifications in the thiophene ring and substituents on the phenyl ring significantly influence cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various thiophene derivatives, this compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting significant antitumor activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 | 1.98 ± 1.22 |

| Doxorubicin | A431 | 1.61 ± 1.92 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against a range of bacterial strains. Studies indicate moderate to potent activity against Gram-positive and Gram-negative bacteria.

Antibacterial Screening Results

The antibacterial activity was assessed through disc diffusion methods and minimum inhibitory concentration (MIC) testing.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

| Klebsiella pneumoniae | 14 | 60 |

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, the compound has shown promising anti-inflammatory effects. In a carrageenan-induced paw edema model in mice, significant reduction in edema was observed at various time points post-administration.

In Vivo Anti-inflammatory Results

| Time Point (hours) | % Edema Inhibition |

|---|---|

| 0 | - |

| 1 | 25% |

| 2 | 40% |

| 3 | 55% |

The biological activities of this compound are attributed to its ability to interact with specific cellular targets:

- Antitumor Mechanism : The compound's cytotoxicity may involve the induction of apoptosis in cancer cells through mitochondrial pathways and inhibition of Bcl-2 family proteins.

- Antimicrobial Mechanism : The mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

- Anti-inflammatory Mechanism : The reduction in inflammation may be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via the Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates. For analogs, substituents at the 4-position (e.g., aryl groups) are introduced using aryl aldehydes, followed by cyclization with elemental sulfur and a base (e.g., morpholine) . Optimize yields by adjusting reaction temperature (80–100°C), solvent polarity (DMF or ethanol), and catalyst concentration. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | DMF/Ethanol |

| Catalyst | Morpholine (10–15 mol%) |

| Yield (analogs) | 54–78% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

- Methodology : Use 1H/13C NMR to identify key signals:

- 1H NMR : Amino group (~δ 5.5–6.5 ppm, broad singlet), thiophene protons (δ 6.8–7.5 ppm), isopropyl ester (δ 1.2–1.4 ppm, triplet for CH3; δ 5.0–5.2 ppm, septet for CH) .

- 13C NMR : Ester carbonyl (δ 165–170 ppm), thiophene ring carbons (δ 110–140 ppm) .

- Supplementary Methods : IR for ester C=O (~1700 cm⁻¹) and amine N-H (~3300 cm⁻¹); HRMS for molecular ion (e.g., [M+H]+ at m/z 318.15 for C16H19NO2S) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Based on analogs, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (respiratory irritant) and minimize skin contact (potential irritation) . Store in airtight containers at 2–8°C, away from oxidizers .

- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. In case of eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or bioactivity of this thiophene derivative?

- Methodology : Perform DFT calculations to analyze electronic properties (HOMO-LUMO gaps) and substituent effects. Compare with analogs (e.g., ethyl or phenyl derivatives) to assess steric/electronic influences on reactivity . Molecular docking can predict binding affinities to biological targets (e.g., enzymes), guided by structural motifs in active thiophene-based inhibitors .

Q. How should researchers address contradictions in reported biological activities of structurally similar thiophene derivatives?

- Approach :

Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis .

Structural Confirmation : Cross-validate NMR and X-ray crystallography data (if available) .

Assay Standardization : Use consistent bioassay protocols (e.g., MIC for antimicrobial studies) and control for substituent effects (e.g., 2,4-dimethylphenyl vs. phenyl groups) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Prepare buffers (pH 3–9), incubate at 37°C, and monitor degradation via LC-MS. Thiophene esters are prone to hydrolysis in alkaline conditions .

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures. Store lyophilized samples at -20°C to prolong shelf life .

Data Contradiction Analysis

Q. Why do density and boiling point predictions vary across computational tools for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.